![molecular formula C18H22N4S B1449527 2-エチル-4-(4-メチルピペラジン-1-イル)-10H-ベンゾ[b]チエノ[2,3-e][1,4]ジアゼピン CAS No. 61325-71-1](/img/structure/B1449527.png)

2-エチル-4-(4-メチルピペラジン-1-イル)-10H-ベンゾ[b]チエノ[2,3-e][1,4]ジアゼピン

説明

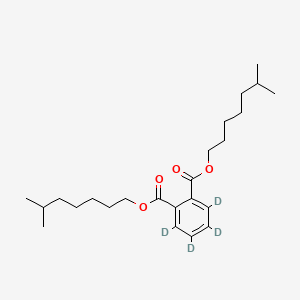

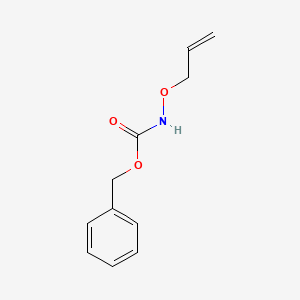

The compound “2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine” is a psychotropic agent that belongs to the thienobenzodiazepine class of drugs . It is commonly known as olanzapine .

Synthesis Analysis

A new polymorph form IV of olanzapine was obtained upon attempted cocrystallization with nicotinamide in a 1:1 ratio from an ethyl acetate solution . This suggests that the synthesis of this compound can be influenced by the conditions and reactants used.

Molecular Structure Analysis

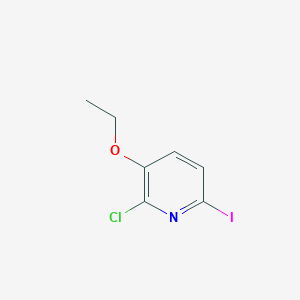

The molecular structure of olanzapine consists of two butterfly-like molecules forming centrosymmetric dimers. These are stabilized by weak C-H···π interactions between the 4-methylpiperazin-1-yl fragment and the benzene/thiophene aromatic system . Form IV consists of a herringbone arrangement of dimers, whereas the previously reported form II has parallel dimers . Both crystal structures are sustained by an N-H···N hydrogen bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of olanzapine include a molecular weight of 327.4 g/mol . It has a topological polar surface area of 56.3 Ų . The compound has a complexity of 450 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has 2 rotatable bonds .

科学的研究の応用

結晶学および構造研究

この化合物は、結晶学的特性について研究されています . オランザピンのジアゼピン環は、チオフェン環とフェニル環が二面角をなすように、しわの寄った配座で存在します . ピペラジン環は、メチル基が赤道位置にある椅子型配座をとります .

溶媒和研究

オランザピンは、3つの無水多形体と4つの水和物を含む56の溶媒和物として存在することが知られています . これらの研究は、薬物の溶解度、安定性、およびバイオアベイラビリティを理解するのに役立ちます .

品質試験とアッセイ

オランザピンとその関連化合物は、特定の品質試験とアッセイの基準として使用されています .

不純物分析

オランザピン関連化合物は、UV検出器とカップリングした液体クロマトグラフィーによるアッセイと不純物分析のためのシステム適合性溶液を調製するために使用されます . これは、薬物中の不純物を特定および定量化するのに役立ちます .

医薬品一次標準

オランザピン関連化合物は、医薬品一次標準として使用されます . これらの標準は、分析機器の校正、試験方法のバリデーション、および薬物の品質評価に使用されます .

作用機序

Target of Action

Similar compounds such as olanzapine are known to target various receptors in the brain, including dopamine and serotonin receptors .

Mode of Action

It’s likely that this compound interacts with its targets in a similar manner to related compounds, potentially acting as an antagonist or partial agonist .

Biochemical Pathways

Based on the targets of similar compounds, it’s likely that this compound affects pathways related to neurotransmission, particularly those involving dopamine and serotonin .

Pharmacokinetics

Similar compounds are generally well absorbed, widely distributed, metabolized in the liver, and excreted in urine .

Result of Action

Similar compounds are known to modulate neurotransmission, which can lead to changes in mood, cognition, and behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets .

生化学分析

Biochemical Properties

2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to bind to dopamine and serotonin receptors, which are critical in regulating mood, cognition, and behavior . The interaction with these receptors involves the inhibition of dopamine D2 receptors and serotonin 5-HT2A receptors, leading to altered neurotransmitter levels in the brain. Additionally, 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine can modulate the activity of various enzymes involved in neurotransmitter synthesis and degradation, further influencing biochemical pathways .

Cellular Effects

The effects of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine on cellular processes are profound. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. By binding to dopamine and serotonin receptors, it influences intracellular signaling cascades, leading to changes in cyclic AMP (cAMP) levels and protein kinase activity . These changes can alter gene expression patterns, affecting the production of proteins involved in neurotransmission and synaptic plasticity. Furthermore, 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine can modulate cellular metabolism by influencing glucose uptake and utilization in neurons .

Molecular Mechanism

The molecular mechanism of action of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine involves its binding interactions with biomolecules and subsequent effects on enzyme activity and gene expression. This compound binds to dopamine D2 and serotonin 5-HT2A receptors, inhibiting their activity and leading to decreased neurotransmitter release . Additionally, it can inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. The changes in neurotransmitter levels and receptor activity ultimately lead to alterations in gene expression, affecting the synthesis of proteins involved in neurotransmission and synaptic function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine can lead to sustained changes in cellular function, including alterations in receptor density and enzyme activity . These long-term effects are particularly relevant in the context of chronic treatment with this compound, as they can influence the overall efficacy and safety of the compound in therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine vary with different dosages in animal models. At low doses, this compound can effectively modulate neurotransmitter levels and receptor activity without causing significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Animal studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine is involved in several metabolic pathways, primarily related to neurotransmitter metabolism. This compound can inhibit the activity of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as dopamine and serotonin . By inhibiting MAO, 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine increases the levels of these neurotransmitters in the brain, enhancing their signaling effects . Additionally, this compound can influence the activity of enzymes involved in the synthesis of neurotransmitters, further modulating neurotransmitter levels and activity .

Transport and Distribution

The transport and distribution of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to reach its target receptors in the brain . Once inside the brain, it can bind to dopamine and serotonin receptors, influencing their activity and signaling effects . Additionally, 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine can be transported within cells by specific transporters, facilitating its distribution to different cellular compartments .

Subcellular Localization

The subcellular localization of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine is critical for its activity and function. This compound is primarily localized to the plasma membrane, where it can interact with dopamine and serotonin receptors . Additionally, it can be found in intracellular compartments such as the endoplasmic reticulum and Golgi apparatus, where it may influence the synthesis and processing of neurotransmitter receptors . The subcellular localization of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine is regulated by specific targeting signals and post-translational modifications, ensuring its proper distribution and function within cells .

特性

IUPAC Name |

2-ethyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4S/c1-3-13-12-14-17(22-10-8-21(2)9-11-22)19-15-6-4-5-7-16(15)20-18(14)23-13/h4-7,12,20H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDESDPDMUPPFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388830 | |

| Record name | 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61325-71-1 | |

| Record name | 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1449445.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)